N-Nitroso-meglumine, with the chemical formula CHNO and CAS number 10356-92-0, is a nitrosamine compound. It is also referred to as N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide. This compound is classified under nitrosamines, which are a group of chemicals known for their potential carcinogenic properties. N-Nitroso-meglumine can be utilized as a working standard or secondary reference standard in various scientific applications, particularly in studies related to nitrosamine impurities in pharmaceuticals .
The synthesis of N-nitroso compounds generally involves the nitrosation of amines. For N-nitroso-meglumine, it can be synthesized through a mild iodide-catalyzed process that uses nitromethane and tert-butyl hydroperoxide as oxidants. This method allows for the formation of nitrosamines from secondary amines under controlled conditions. The use of a catalytic system that generates nitrosonium ions (NO) facilitates the reaction, providing a stable and efficient pathway for synthesis .
N-Nitroso-meglumine features a complex molecular structure characterized by several functional groups. The molecule consists of a nitrosamine group (-N=O) attached to a sugar-like backbone.
N-Nitroso-meglumine can undergo various chemical reactions typical of nitrosamines. These include:
The mechanism of action for N-nitroso-meglumine primarily revolves around its interaction with biological molecules. Nitrosamines are known to form DNA adducts, which can lead to mutations and potentially carcinogenic effects.
The compound's properties suggest it may have applications in analytical chemistry as a reference standard due to its stability under controlled conditions .
N-Nitroso-meglumine is primarily used in scientific research and analytical chemistry. Its applications include:
This compound's significance lies not only in its chemical properties but also in its implications for safety regulations concerning nitrosamines in pharmaceuticals, highlighting the need for rigorous testing and monitoring .
Meglumine (chemical structure: C₇H₁₇NO₅) serves multiple functional roles in drug products, acting as a buffering agent, solubilizer, and stabilizer in various formulations. Its structure contains a secondary amine group, rendering it susceptible to nitrosation when exposed to nitrosating agents (e.g., nitrites) during manufacturing or storage. The chemical reaction proceeds as:
Meglumine (C₇H₁₇NO₅) + Nitrite (NO₂⁻) → N-Nitroso-meglumine + By-products
This reaction is notably accelerated in acidic environments, posing particular concern for oral dosage forms [2]. The presence of N-Nitroso-meglumine has been detected in diverse therapeutic products containing meglumine, including:
Table 1: Key Chemical Identifiers of N-Nitroso-Meglumine
Property | Value |
---|---|
IUPAC Name | N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl)nitrous amide |
CAS Numbers | 62137-31-9; 10356-92-0 |
Molecular Formula | C₇H₁₆N₂O₆ |
Molecular Weight | 224.21 g/mol |
SMILES Notation | O=NN(C)CC@HC@@HC@HC@HCO |
Parent Drug | Meglumine |
Global regulatory agencies—including the U.S. FDA, EMA, and ICH—classify N-Nitroso-meglumine as a potent genotoxic carcinogen, mandating strict control in pharmaceutical products. The FDA specifically categorizes it under Potency Category 2 with an established Acceptable Intake (AI) limit of 100 ng/day for drug products containing meglumine [1] [6]. This stringent threshold necessitates ultrasensitive detection methods capable of quantifying the impurity at parts-per-billion (ppb) to parts-per-trillion (ppt) levels.
Regulatory guidance documents (ICH M7, ICH Q3B) require comprehensive risk assessments for nitrosamine formation during drug development. Manufacturers must implement analytical controls validated to detect N-Nitroso-meglumine at or below 10% of the AI limit (10 ng/day). Consequently, this impurity has become a focal point in regulatory submissions, including Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs), particularly for contrast agents and injectable formulations where meglumine use is prevalent [5] [6]. Failure to adequately address this impurity can result in clinical holds, recalls, or refusal of marketing applications.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0